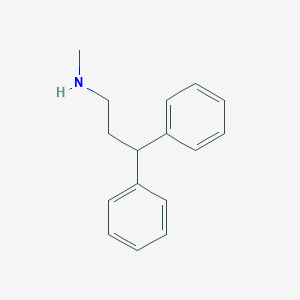

N-Methyl-3,3-diphenylpropylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3,3-diphenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEGHAUFMKCWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182350 | |

| Record name | N-Methyl-3,3-diphenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28075-29-8 | |

| Record name | N-Methyl-γ-phenylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28075-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3,3-diphenylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028075298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-3,3-diphenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3,3-diphenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-3,3-DIPHENYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL47LGK6P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-3,3-diphenylpropylamine: Chemical Properties, Structure, and Synthetic Methodologies

Abstract: This technical guide provides a comprehensive overview of N-Methyl-3,3-diphenylpropylamine, a key chemical intermediate in the synthesis of various pharmaceutical agents. The document details its chemical structure, physicochemical properties, and established synthetic routes. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights into its handling and application.

Introduction and Core Concepts

This compound, identified by CAS Number 28075-29-8, is a tertiary amine of significant interest in medicinal chemistry.[1] Its molecular architecture, featuring a diphenylpropyl backbone, makes it a crucial precursor for synthesizing complex molecules with therapeutic potential. Notably, it is a pivotal intermediate in the industrial production of Lercanidipine, a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[2] The compound has also been identified as an intermediate for the synthesis of potential SNRI-NMDA antagonists and neuroprotectants, highlighting its versatility in drug discovery.[1] Furthermore, research has indicated its activity as a potent stimulant on the central nervous system, making it a valuable tool for investigating the transport and regulatory mechanisms of dopamine and norepinephrine.

This guide aims to consolidate the available technical information on this compound, presenting its properties, synthesis, and handling considerations in a manner that is both scientifically rigorous and practically applicable for laboratory and industrial settings.

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to understanding its reactivity, solubility, and overall behavior in chemical processes.

Molecular Structure

The IUPAC name for this compound is N-methyl-3,3-diphenylpropan-1-amine. Its structure consists of a propyl chain with two phenyl groups attached to the third carbon and a methylamino group at the first carbon.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 28075-29-8 | [2] |

| Molecular Formula | C₁₆H₁₉N | [2] |

| Molecular Weight | 225.33 g/mol | [2] |

| Appearance | Colorless to light yellow liquid/oil | [2] |

| Boiling Point | 178 °C (at 10 Torr) | [2] |

| Melting Point | -75 °C | [2] |

| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in ethanol, acetone, dichloromethane | [2] |

| InChI Key | AKEGHAUFMKCWGX-UHFFFAOYSA-N |

Spectroscopic Characterization

While comprehensive, experimentally-derived spectroscopic data for this compound is not widely published in peer-reviewed literature, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds. This information is vital for reaction monitoring and quality control.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the N-methyl protons.

-

Aromatic Protons (Ar-H): A complex multiplet would be expected in the range of δ 7.1-7.4 ppm, integrating to 10H, corresponding to the ten protons of the two phenyl rings.

-

Methine Proton (-CHPh₂): A triplet is anticipated around δ 4.0-4.2 ppm (1H), coupled to the adjacent methylene group.

-

Methylene Protons (-CH₂-): A multiplet is expected around δ 2.1-2.3 ppm (2H) for the methylene group adjacent to the methine carbon.

-

Methylene Protons (-CH₂N-): A triplet would likely appear around δ 2.6-2.8 ppm (2H) for the methylene group attached to the nitrogen.

-

N-Methyl Protons (-NCH₃): A singlet is expected around δ 2.3-2.5 ppm (3H).

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule.

-

Aromatic Carbons: Signals for the aromatic carbons are expected in the δ 125-145 ppm region. This would include signals for the ipso-carbons and the ortho-, meta-, and para-carbons of the phenyl rings.

-

Methine Carbon (-C HPh₂): A signal is anticipated around δ 45-50 ppm.

-

Methylene Carbons (-CH₂-): The two aliphatic methylene carbons would likely appear in the δ 30-50 ppm range.

-

N-Methyl Carbon (-NCH₃): A signal for the methyl carbon attached to the nitrogen is expected around δ 35-40 ppm.

Mass Spectrometry (Predicted Fragmentation)

Electron Ionization Mass Spectrometry (EI-MS) would likely lead to characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 225.

-

Alpha-Cleavage: A prominent fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the formation of a stable iminium ion.

-

Benzylic Cleavage: Cleavage of the bond between the propyl chain and the diphenylmethyl group would generate a stable diphenylmethyl cation (m/z = 167).

Synthetic Methodologies

Several synthetic routes to this compound have been developed, primarily driven by its use in pharmaceutical manufacturing. The choice of a particular method often depends on factors such as starting material availability, scalability, and environmental considerations.

Synthesis from Cinnamonitrile and Benzene

A widely cited method involves a multi-step synthesis starting from cinnamonitrile and benzene.[3] This pathway leverages classical organic reactions, including Friedel-Crafts alkylation and catalytic hydrogenation.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol Outline:

-

Friedel-Crafts Alkylation: Cinnamonitrile is reacted with an excess of benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 3,3-diphenylpropionitrile. The reaction is typically performed at low temperatures to control reactivity and minimize side products.

-

Causality: The Lewis acid activates the nitrile group, facilitating the electrophilic attack of the benzene ring onto the β-carbon of the cinnamonitrile.

-

-

Catalytic Hydrogenation: The resulting 3,3-diphenylpropionitrile is then reduced to the primary amine, 3,3-diphenylpropylamine. This is commonly achieved through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon under a hydrogen atmosphere.[3]

-

Causality: The metal catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile, converting it to a primary amine.

-

-

Schiff Base Formation and Methylation: The 3,3-diphenylpropylamine is reacted with an aldehyde (such as formaldehyde) to form a Schiff base. This intermediate is then methylated, for instance with a methylating agent, to introduce the methyl group onto the nitrogen. Subsequent hydrolysis yields the final product.[3]

-

Causality: The formation of the Schiff base provides a pathway to introduce the methyl group onto the nitrogen atom through nucleophilic attack.

-

Synthesis via Demethylation

An alternative approach involves the demethylation of N,N-dimethyl-3,3-diphenylpropylamine.[4] This method is advantageous when the dimethylated precursor is readily available.

Experimental Protocol Outline:

-

Carbamate Formation: N,N-dimethyl-3,3-diphenylpropylamine is reacted with a reagent that facilitates demethylation to form a carbamate derivative.

-

Hydrolysis: The resulting carbamate is then hydrolyzed under acidic or basic conditions to yield this compound.[4]

-

Causality: This two-step process allows for the selective removal of one methyl group from the tertiary amine, providing a controlled route to the desired secondary amine.

-

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

General Hazards: The compound may be irritating to the eyes, skin, and respiratory system.[2]

-

Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis, while involving multiple steps, relies on well-established and scalable chemical transformations. A thorough understanding of its chemical properties, structural characteristics, and synthetic pathways, as outlined in this guide, is crucial for its effective and safe utilization in research and development, particularly in the synthesis of pharmaceuticals like Lercanidipine. Further research into optimizing its synthesis to enhance yield and reduce environmental impact remains an area of active interest.

References

- ChemBK. This compound. [Link]

- Google Patents. CN101575297B - Preparation method of this compound.

- Google Patents. KR101029643B1 - Process for preparing this compound.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Parenago, O. P., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 438–443. [Link]

- SIELC Technologies. This compound. [Link]

- The Royal Society of Chemistry.

- Noggle, F. T., Clark, C. R., & DeRuiter, J. (1993). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug Isomers. Journal of Pharmaceutical and Biomedical Analysis, 11(9), 835-845. [Link]

- SciSpace.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Doc Brown's Chemistry.

- eGyanKosh.

- Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis. [Link]

Sources

An In-depth Technical Guide to (3,3-diphenylpropyl)methylamine (CAS: 28075-29-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3-diphenylpropyl)methylamine, with the CAS number 28075-29-8, is a key organic intermediate primarily recognized for its critical role in the synthesis of various pharmaceutical agents. Its chemical structure, featuring a propyl chain attached to a methylamine and two phenyl rings, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its significant application in drug development, with a focus on providing practical insights for laboratory and industrial settings.

Physicochemical Properties

(3,3-diphenylpropyl)methylamine is typically a colorless to pale yellow liquid with a faint odor.[1] It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₉N | [] |

| Molecular Weight | 225.33 g/mol | [] |

| Appearance | Colorless to pale yellow liquid/oil | [1] |

| Boiling Point | 178 °C at 10 Torr | [] |

| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [] |

| Flash Point | 174.624 °C | [] |

| Refractive Index | 1.549 | [] |

| pKa | 10.48 ± 0.10 (Predicted) | [] |

| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly) | [] |

Synthesis of (3,3-diphenylpropyl)methylamine

The synthesis of (3,3-diphenylpropyl)methylamine can be achieved through various routes. A common and efficient method involves a multi-step process starting from cinnamonitrile and benzene. This approach avoids the use of highly corrosive or hazardous reagents, making it suitable for larger-scale production.[3]

The overall synthesis workflow can be visualized as follows:

Caption: Synthesis workflow for (3,3-diphenylpropyl)methylamine.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a synthesized representation of a common method for preparing (3,3-diphenylpropyl)methylamine:[3]

Step 1: Friedel-Crafts Alkylation to form 3,3-Diphenylpropionitrile

-

To a stirred solution of cinnamonitrile in benzene, slowly add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature.

-

Allow the reaction to proceed until completion, monitored by a suitable analytical technique such as thin-layer chromatography (TLC).

-

Quench the reaction mixture carefully with an aqueous acid solution.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain crude 3,3-diphenylpropionitrile, which can be purified by distillation or recrystallization.

Step 2: Catalytic Hydrogenation to form 3,3-Diphenylpropylamine

-

Dissolve 3,3-diphenylpropionitrile in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor.

-

Add a hydrogenation catalyst, for example, Raney nickel or palladium on carbon.[3]

-

Pressurize the reactor with hydrogen gas to the desired pressure and heat to the appropriate temperature.

-

Maintain the reaction under these conditions with vigorous stirring until hydrogen uptake ceases.

-

Cool the reactor, carefully vent the hydrogen, and filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3,3-diphenylpropylamine.

Step 3: Formation of (3,3-diphenylpropyl)methylamine

This step can be performed as a "one-pot" process to improve efficiency.[3]

-

To the crude 3,3-diphenylpropylamine, add a suitable aldehyde (e.g., formaldehyde) to form the corresponding Schiff base.

-

Without isolating the Schiff base, introduce a methylating agent (e.g., dimethyl sulfate or methyl iodide) to form the quaternary ammonium salt.

-

Finally, hydrolyze the quaternary ammonium salt under appropriate conditions (e.g., by heating with water or a dilute acid) to yield (3,3-diphenylpropyl)methylamine.

-

The final product can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.

Analytical Characterization

Rigorous analytical characterization is essential to ensure the purity and identity of (3,3-diphenylpropyl)methylamine, especially when it is intended for use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of (3,3-diphenylpropyl)methylamine and for quantifying any related impurities. Due to the basic nature of the amine, a reversed-phase method with a suitable column and mobile phase is often used.

Illustrative HPLC Method:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for reversed-phase separation of small organic molecules.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium formate) and an organic solvent like acetonitrile or methanol is typically effective. The pH of the aqueous phase should be controlled to ensure good peak shape for the amine.

-

Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., around 220-260 nm) is standard.

-

Flow Rate: A flow rate of 1.0 mL/min is typical.

-

Injection Volume: 10-20 µL.

-

Temperature: Ambient or slightly elevated (e.g., 30-40 °C) for better reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for both identification and purity assessment, particularly for volatile and semi-volatile compounds like (3,3-diphenylpropyl)methylamine.

Illustrative GC-MS Method:

-

Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the concentration of the sample.

-

Temperature Program: A temperature gradient is used to ensure good separation of the target compound from any impurities. For example, an initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.

-

MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrum will show a characteristic fragmentation pattern that can be used for identification. The molecular ion peak (m/z 225) and key fragment ions should be monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of (3,3-diphenylpropyl)methylamine. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aromatic Protons (10H): A multiplet in the range of δ 7.1-7.4 ppm.

-

Methine Proton (1H): A triplet or multiplet around δ 4.0-4.2 ppm, coupled to the adjacent methylene groups.

-

Methylene Protons (4H): Multiplets in the range of δ 2.0-2.8 ppm.

-

Methyl Protons (3H): A singlet around δ 2.3-2.5 ppm.

-

Amine Proton (1H): A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Aromatic Carbons: Multiple signals in the range of δ 126-145 ppm.

-

Methine Carbon: A signal around δ 48-50 ppm.

-

Methylene Carbons: Signals in the range of δ 30-50 ppm.

-

Methyl Carbon: A signal around δ 33-36 ppm.

Applications in Drug Development

The primary and most well-documented application of (3,3-diphenylpropyl)methylamine is as a crucial intermediate in the synthesis of Lercanidipine.[3] Lercanidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[3]

The mechanism of action of Lercanidipine involves the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation, a decrease in peripheral resistance, and consequently, a reduction in blood pressure. The unique side chain of Lercanidipine, which is introduced via the reaction with (3,3-diphenylpropyl)methylamine and a subsequent intermediate, contributes to its high lipophilicity and long duration of action.

The synthesis of Lercanidipine from (3,3-diphenylpropyl)methylamine involves its reaction with another intermediate, 1,1-dimethyl-2-chloroethanol, to form 1-[(3,3-diphenylpropyl)methylamino]-2-methyl-2-propanol. This alcohol is then esterified with a dihydropyridine carboxylic acid derivative to yield the final Lercanidipine molecule.

The logical flow from the intermediate to the final drug product is illustrated below:

Sources

N-Methyl-3,3-diphenylpropylamine hydrochloride synthesis overview

An In-depth Technical Guide to the Synthesis of N-Methyl-3,3-diphenylpropylamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction

This compound hydrochloride (Chemical Formula: C₁₆H₂₀ClN) is a critical intermediate in the field of pharmaceutical synthesis.[1] Its molecular structure features a diphenylpropyl backbone, a foundational element for a range of pharmacologically active molecules. The principal application of this compound is as a key precursor in the manufacturing of Lercanidipine, a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2] Beyond this, it serves as an intermediate in the development of novel therapeutics, including SNRI-NMDA antagonists and neuroprotectants, highlighting its versatility in medicinal chemistry.[1][3]

This guide provides a comprehensive exploration of the primary synthetic routes for this compound hydrochloride. It is designed for researchers, chemists, and drug development professionals, offering a detailed analysis of methodologies, mechanistic insights, and practical protocols to facilitate informed decisions in a laboratory or manufacturing setting.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound hydrochloride can be approached through several distinct pathways. The choice of strategy often depends on factors such as the availability of starting materials, desired scale, cost-effectiveness, and safety considerations. The primary routes involve either the formation of the N-methyl bond onto a pre-existing 3,3-diphenylpropylamine framework or the construction of the entire molecule from more fundamental precursors.

Here, we dissect three predominant and field-proven strategies:

-

Reductive Amination: A direct and efficient one-pot method reacting 3,3-diphenylpropanal with methylamine.

-

Two-Step N-Alkylation via Formamide: A controlled method that avoids the common issue of over-alkylation by first forming an amide, followed by reduction.

-

Demethylation of a Tertiary Amine: An alternative route that begins with N,N-dimethyl-3,3-diphenylpropylamine and selectively removes one methyl group.

-

Multi-Step Synthesis from Cinnamonitrile: A foundational approach suitable for large-scale production, building the molecule from basic chemical feedstocks.

Strategy 1: Reductive Amination of 3,3-Diphenylpropanal

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and high degree of control.[4] This pathway involves the in situ formation and reduction of an imine intermediate, directly yielding the desired N-methylated product from a carbonyl precursor.[1][5]

Chemical Principle & Rationale

The process begins with the nucleophilic attack of methylamine on the aldehyde group of 3,3-diphenylpropanal, forming a hemiaminal which then dehydrates to an imine (Schiff base). A mild, selective reducing agent, introduced into the same reaction vessel, reduces the carbon-nitrogen double bond of the imine to a single bond, yielding this compound.[4]

The key to this method's success lies in the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation.[6] It is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated imine (iminium ion) over the starting aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct. This selectivity is crucial for achieving a high yield of the target amine.[5]

Experimental Protocol

-

Reaction Setup: To a stirred solution of 3,3-diphenylpropanal (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or methanol (1.0 M) at 0 °C, add methylamine (3-10 eq., often as a solution in a solvent).[6]

-

Imine Formation: Allow the mixture to stir for 15-30 minutes at 0 °C to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 2.0 eq.) portion-wise to the mixture, ensuring the temperature remains controlled.[6]

-

Reaction Progression: Warm the reaction mixture to room temperature and continue stirring for 3-6 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase three times with ethyl acetate.[6]

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

-

Salt Formation: Dissolve the crude product in ethyl acetate and add a solution of HCl in ether or ethanol until precipitation is complete. Filter the resulting solid and wash with cold ether to obtain this compound hydrochloride.

Strategy 2: N-Alkylation via Formamide Intermediate

Direct alkylation of a primary amine with a methylating agent like methyl iodide often leads to poor selectivity, producing significant amounts of the di-methylated tertiary amine.[5][7] To circumvent this, a two-step approach involving the formation and subsequent reduction of an N-formyl amide provides a highly controlled route to the desired mono-methylated product.[2]

Chemical Principle & Rationale

This method first protects the amine's reactivity by converting it into a less nucleophilic amide. 3,3-diphenylpropylamine is reacted with a formylating agent, such as ethyl formate, to produce N-formyl-3,3-diphenylpropylamine. The resulting formamide is a stable intermediate that can be purified before the final reduction step.

The amide is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF).[6] These reagents are capable of reducing the amide carbonyl group completely to a methylene group (-CH₂-), yielding the target N-methyl secondary amine with high selectivity.

Experimental Protocol

-

Formylation: Reflux a mixture of 3,3-diphenylpropylamine (1.0 eq.) and an excess of ethyl formate (which can also serve as the solvent) for 12-24 hours. Monitor the reaction for the disappearance of the starting amine.

-

Isolation of Formamide: After the reaction is complete, evaporate the excess ethyl formate under reduced pressure to obtain the crude N-formyl-3,3-diphenylpropylamine, which can be purified by chromatography or recrystallization if necessary.

-

Reduction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-4.0 eq.) in an anhydrous ether solvent like THF at 0 °C.[6]

-

Amide Addition: Add a solution of the N-formyl-3,3-diphenylpropylamine (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

Reduction Reaction: After the addition is complete, heat the mixture to reflux for 2-6 hours.[6]

-

Work-up: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (1 vol eq. to LiAlH₄), 15% aqueous NaOH (1 vol eq.), and then water again (3 vol eq.). Stir until a granular precipitate forms.

-

Isolation and Salt Formation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrates, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude oil is then converted to its hydrochloride salt as described in Strategy 1.

Strategy 3: Demethylation of N,N-dimethyl-3,3-diphenylpropylamine

In some synthetic schemes, the tertiary amine, N,N-dimethyl-3,3-diphenylpropylamine, may be more readily accessible than the primary amine. In such cases, a selective demethylation provides an elegant route to the target secondary amine.

Chemical Principle & Rationale

The von Braun reaction is a classic method for the demethylation of tertiary amines. The reaction proceeds by treating the tertiary amine with a reagent like ethyl chloroformate.[2] This results in the cleavage of a methyl-C bond and the formation of a carbamate intermediate. The carbamate is then subjected to hydrolysis, typically under acidic conditions, which cleaves the carbamate group and liberates the secondary amine.[2] This method is advantageous for its mild conditions and high yields, making it suitable for industrial-scale production.[2]

Experimental Protocol (Based on Patent KR101029643B1)

-

Carbamate Formation: Dissolve N,N-dimethyl-3,3-diphenylpropylamine (1.0 eq.) in a solvent such as toluene. Add ethyl chloroformate (2-5 eq.) and heat the mixture to reflux for several hours until the starting material is consumed.[2]

-

Isolation of Carbamate: Cool the reaction mixture and wash with water and brine. Dry the organic layer and concentrate under reduced pressure to obtain the crude carbamate derivative.

-

Hydrolysis: Treat the carbamate intermediate with a mixture of acetic acid and hydrochloric acid.[2] Heat the mixture to reflux to effect hydrolysis.

-

Isolation: After cooling, neutralize the reaction mixture with an aqueous base (e.g., NaOH solution) and extract the product with an organic solvent like ether.[2]

-

Purification and Salt Formation: Dry and concentrate the organic extracts. The resulting crude this compound is then purified and converted to its hydrochloride salt as previously described.

Strategy 4: Multi-Step Synthesis from Cinnamonitrile

This approach builds the molecular skeleton from fundamental starting materials, making it a cost-effective option for large-scale industrial synthesis.[8]

Chemical Principle & Rationale

The synthesis begins with a Friedel-Crafts alkylation reaction between cinnamonitrile and benzene, catalyzed by a Lewis acid, to form 3,3-diphenylpropionitrile.[1][8] The nitrile group is then reduced to a primary amine (3,3-diphenylpropylamine) via catalytic hydrogenation.[8] The final N-methylation step can be achieved using a "one-pot" procedure where the primary amine is condensed with an aldehyde to form a Schiff base, which is subsequently methylated and hydrolyzed to yield the final product. This integrated approach simplifies the overall process, reduces waste, and lowers equipment investment.[8]

Experimental Protocol Outline (Based on Patent CN101575297B)

-

Friedel-Crafts Alkylation: React cinnamonitrile with an excess of benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to synthesize 3,3-diphenylpropionitrile.[8]

-

Hydrogenation: Reduce the resulting nitrile using catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst) to obtain 3,3-diphenylpropylamine.[8]

-

One-Pot N-Methylation:

-

Dissolve the 3,3-diphenylpropylamine in a suitable solvent and react with an aldehyde (e.g., formaldehyde) to form the Schiff base.

-

Introduce a methylating agent to form the quaternary ammonium salt.

-

Hydrolyze the salt in situ to yield the crude this compound.[8]

-

-

Purification and Salt Formation: Purify the crude product by distillation under reduced pressure and subsequently convert it to the hydrochloride salt, which can be further purified by recrystallization to yield needle-like crystals with a melting point of 166-168 °C.[8]

Comparative Data of Synthetic Routes

| Strategy | Starting Materials | Key Reagents | Advantages | Disadvantages |

| 1. Reductive Amination | 3,3-Diphenylpropanal, Methylamine | NaBH(OAc)₃ | High efficiency, one-pot procedure, good selectivity.[4] | Requires synthesis of the aldehyde precursor. |

| 2. N-Alkylation via Formamide | 3,3-Diphenylpropylamine | Ethyl Formate, LiAlH₄ | Excellent control, avoids over-alkylation.[2] | Two distinct steps, requires potent (and hazardous) reducing agents. |

| 3. Demethylation | N,N-dimethyl-3,3-diphenylpropylamine | Ethyl Chloroformate | High yield and purity, mild conditions.[2] | Requires the tertiary amine as a starting material. |

| 4. From Cinnamonitrile | Cinnamonitrile, Benzene | AlCl₃, H₂/Catalyst | Cost-effective for large scale, starts from basic materials.[8] | Multi-step process with more complex unit operations. |

Conclusion

The synthesis of this compound hydrochloride can be accomplished through several robust and validated chemical pathways. The selection of an optimal route is a strategic decision guided by the specific constraints and objectives of the project.

-

For laboratory-scale synthesis and rapid access , Reductive Amination (Strategy 1) offers an elegant and efficient one-pot solution, provided the aldehyde precursor is available.

-

For achieving the highest degree of control and purity , the N-Alkylation via Formamide (Strategy 2) is superior, as it effectively prevents the formation of over-alkylated byproducts.

-

When the corresponding tertiary amine is the more accessible starting material, Demethylation (Strategy 3) provides a high-yield and industrially viable alternative.

-

For large-scale, cost-driven manufacturing , building the molecule from fundamental precursors like cinnamonitrile (Strategy 4) is the most economically sound approach.

Each method presents a unique set of advantages and challenges. A thorough understanding of the underlying chemical principles and experimental nuances detailed in this guide will empower researchers and development professionals to successfully synthesize this valuable pharmaceutical intermediate.

References

- Smolecule. (2024, April 15). Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8.

- Google Patents. (n.d.). KR101029643B1 - Process for preparing this compound.

- Google Patents. (n.d.). CN101575297B - Preparation method of this compound.

- The Royal Society of Chemistry. (n.d.).

- ChemBK. (2024, April 9). This compound.

- ChemicalBook. (2025, July 14). This compound.

- Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines.

- Master Organic Chemistry. (2017, September 1).

- GalChimia. (2010, March 1).

Sources

- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]

- 2. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 3. This compound | 28075-29-8 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]

- 8. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of N-Methyl-3,3-diphenylpropylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-3,3-diphenylpropylamine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a range of biologically active compounds. This guide provides a comprehensive analysis of this chemical class, with a primary focus on the archetypal analgesic, Nefopam. We will delve into the complex pharmacology, structure-activity relationships (SAR), and the critical experimental protocols used to evaluate these derivatives. The narrative will bridge fundamental chemical principles with their translational implications in drug discovery, offering field-proven insights for professionals in the pharmaceutical sciences.

Introduction: The Significance of the Diphenylpropylamine Scaffold

The diphenylpropylamine framework is a versatile chemical motif that has given rise to numerous compounds with significant effects on the central nervous system (CNS).[1] Its inherent structural features—a flexible propyl chain, two bulky phenyl rings, and a secondary amine—allow for a diverse range of interactions with biological targets. The most prominent member of this class is Nefopam, a centrally-acting, non-opioid analgesic used for the management of moderate to severe pain.[2] Unlike traditional analgesics, Nefopam and its derivatives exhibit a unique polypharmacological profile, making them a subject of continuous research and development.[3][4] This guide will explore the multifaceted biological activities of this class, from well-established analgesic effects to emerging therapeutic potentials.

Core Pharmacology of this compound Derivatives

The biological activity of this compound derivatives is complex and not yet fully elucidated. However, extensive research has identified several key mechanisms of action, primarily centered around the modulation of neurotransmitter systems and ion channels.

Monoamine Reuptake Inhibition

A primary mechanism of action for many this compound derivatives is the inhibition of monoamine reuptake.[3] Specifically, they can act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs).[2] By blocking the transporters responsible for the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their concentration in the synapse, thereby enhancing their signaling. This action is believed to be a major contributor to the analgesic effects of Nefopam, as it modulates descending pain pathways.[5]

This mechanism is shared with some classes of antidepressants, which has led to the investigation of this compound derivatives for mood disorders.[6] The relative potency for each of the monoamine transporters can be tuned by structural modifications, allowing for the development of compounds with selective or dual inhibitory profiles.[7]

Ion Channel Modulation

In addition to their effects on neurotransmitter reuptake, this compound derivatives have been shown to interact with voltage-gated ion channels.[3]

-

Sodium Channels: Nefopam has been demonstrated to block voltage-sensitive sodium channels.[8] This action reduces neuronal excitability and the propagation of pain signals, contributing to its analgesic and potential anticonvulsant properties.[5][8]

-

Calcium Channels: These compounds can also inhibit calcium influx through voltage-sensitive calcium channels.[5][9] This reduction in intracellular calcium can, in turn, modulate downstream signaling pathways, including those involving the NMDA receptor and the formation of cyclic GMP (cGMP).[5][9]

This dual action on monoamine reuptake and ion channels distinguishes this compound derivatives from many other classes of analgesics and CNS-active drugs.[3]

Other Potential Mechanisms

Research suggests that the biological activity of these derivatives may extend beyond monoamine reuptake and ion channel modulation. Some studies have pointed to anticholinergic effects, which may contribute to their overall pharmacological profile.[3] The complex interplay of these different mechanisms likely accounts for the unique therapeutic effects and side-effect profiles observed with compounds like Nefopam.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR studies have provided valuable insights into how modifications to the core scaffold can influence potency, selectivity, and pharmacokinetic properties.

The Core Scaffold

The this compound scaffold consists of several key features that can be modified:

-

The two phenyl rings

-

The propyl chain

-

The N-methyl group

Modifications at these positions can dramatically alter the compound's interaction with its biological targets. For example, the introduction of substituents on the phenyl rings can affect binding affinity for monoamine transporters.[10] Similarly, alterations to the propyl chain length or the N-methyl group can influence potency and selectivity.[11]

Case Study: Nefopam Analogues

Recent research into Nefopam analogues has highlighted the importance of the N-substituent. The synthesis of derivatives with N-alkyl-guanidine moieties was explored to increase hydrophilicity and potentially shift analgesic effects toward the periphery by limiting blood-brain barrier penetration.[11][12] While these modifications did reduce CNS penetration, they also led to a decrease in potency for noradrenaline reuptake inhibition.[12] In contrast, an ester derivative retained potent noradrenaline reuptake inhibition without the α₁-adrenoceptor antagonist activity seen in the parent compound, suggesting a path to an improved side-effect profile.[12]

These examples underscore the delicate balance that must be achieved when modifying the this compound scaffold to optimize therapeutic activity while minimizing off-target effects.

Experimental Evaluation Protocols

The characterization of this compound derivatives requires a combination of in vitro and in vivo assays to elucidate their mechanism of action and therapeutic potential.

In Vitro Assays

4.1.1. Monoamine Transporter Binding and Uptake Assays

These assays are crucial for quantifying the interaction of the derivatives with serotonin, norepinephrine, and dopamine transporters.

-

Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporter.

-

Incubation: Incubate the membrane preparations with a known radioligand (e.g., [¹²⁵I]RTI-55) and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

-

Protocol: Neurotransmitter Uptake Assay

-

Cell Culture: Culture cells stably expressing the desired monoamine transporter.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate uptake.

-

Termination of Uptake: After a defined incubation period, terminate the uptake by washing with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.[13]

-

4.1.2. Ion Channel Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel function.

-

Protocol: Whole-Cell Patch-Clamp

-

Cell Preparation: Isolate or culture cells expressing the ion channel of interest (e.g., voltage-gated sodium channels).

-

Patching: Form a high-resistance seal between a glass micropipette and the cell membrane.

-

Recording: Rupture the cell membrane to achieve the whole-cell configuration and record ionic currents in response to voltage steps.

-

Compound Application: Perfuse the cells with varying concentrations of the test compound.

-

Data Analysis: Measure the effect of the compound on the current amplitude and kinetics to determine its inhibitory or modulatory effects.

-

In Vivo Models

Animal models are essential for evaluating the analgesic and other CNS effects of this compound derivatives in a whole-organism context.

4.2.1. Models of Nociceptive Pain

These models assess the efficacy of compounds against acute pain.

-

Protocol: Tail-Flick Test

-

Acclimation: Acclimate the animal (e.g., mouse or rat) to the testing apparatus.

-

Baseline Measurement: Measure the baseline latency for the animal to flick its tail away from a radiant heat source.

-

Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal, oral).

-

Post-treatment Measurement: At various time points after administration, re-measure the tail-flick latency.

-

Data Analysis: An increase in tail-flick latency indicates an analgesic effect.[14]

-

-

Protocol: Writhing Test

-

Compound Administration: Administer the test compound to the animal (e.g., mouse).

-

Induction of Writhing: After a set period, inject an irritant (e.g., acetic acid) into the peritoneal cavity.[14]

-

Observation: Observe the animal and count the number of writhes (a characteristic stretching behavior) over a defined period.

-

Data Analysis: A reduction in the number of writhes compared to a vehicle-treated control group indicates analgesia.[14]

-

4.2.2. Models of Neuropathic Pain

These models are used to evaluate efficacy against chronic pain states.

-

Protocol: Chronic Constriction Injury (CCI) Model

-

Surgical Procedure: Surgically place loose ligatures around the sciatic nerve of an anesthetized rat.

-

Development of Hypersensitivity: Allow several days for the animal to develop signs of neuropathic pain, such as thermal hyperalgesia and mechanical allodynia.

-

Behavioral Testing: Measure the animal's withdrawal threshold to thermal or mechanical stimuli.

-

Compound Administration: Administer the test compound and re-evaluate the withdrawal thresholds.

-

Data Analysis: An increase in the withdrawal threshold indicates an anti-hyperalgesic or anti-allodynic effect.

-

Data Summary

The following table summarizes the key pharmacological properties of Nefopam, the most well-characterized this compound derivative.

| Parameter | Value/Effect | Reference |

| Mechanism of Action | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor | [2][3] |

| Voltage-gated Sodium Channel Blocker | [5][8] | |

| Voltage-gated Calcium Channel Blocker | [5][9] | |

| Primary Indication | Moderate to severe pain | [2] |

| Pharmacokinetics | ||

| Protein Binding | ~73% | [2] |

| Metabolism | Hepatic (N-demethylation) | [2] |

| Terminal Half-life | 3 to 8 hours | [2] |

| Common Adverse Effects | Nausea, dizziness, sweating, tachycardia | [3][15] |

Future Directions and Therapeutic Potential

The unique polypharmacology of this compound derivatives presents both opportunities and challenges for future drug development.

-

Improved Analgesics: There is significant potential to develop new analgesics with improved side-effect profiles by fine-tuning the selectivity for monoamine transporters and ion channels.[12]

-

Neuropathic Pain: The dual mechanism of action, targeting both monoamine pathways and ion channels, makes these compounds particularly promising for the treatment of neuropathic pain.[5]

-

Other CNS Disorders: Given their effects on monoamine systems, there is a rationale for exploring the therapeutic potential of these derivatives in other CNS disorders, such as depression and Parkinson's disease.[16]

-

Anticonvulsant Activity: The ability to block voltage-gated sodium channels suggests that some derivatives may have utility as anticonvulsants.[8]

Future research should focus on elucidating the precise molecular interactions of these compounds with their targets and leveraging this knowledge to design next-generation therapeutics with enhanced efficacy and safety.

Conclusion

The this compound scaffold is a rich source of pharmacologically active compounds with a complex and fascinating mechanism of action. Led by the example of Nefopam, this class of molecules holds significant promise for the development of novel therapeutics for pain and other CNS disorders. A thorough understanding of their pharmacology, structure-activity relationships, and appropriate experimental evaluation is critical for unlocking their full therapeutic potential.

References

- Nefopam - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nefopam]

- Kim, K. H., Abdi, S. (2014). Rediscovery of Nefopam for the Treatment of Neuropathic Pain. The Korean Journal of Pain, 27(2), 103–111. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3990817/]

- What is the mechanism of Nefopam Hydrochloride? - Patsnap Synapse. (2024). [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-nefopam-hydrochloride-1707170707070]

- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. SpringerLink. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-1819-3_18]

- Use of nefopam for chronic pain – NHS SPS - Specialist Pharmacy Service. (2024). [URL: https://www.sps.nhs.uk/articles/use-of-nefopam-for-chronic-pain/]

- Common questions about nefopam - NHS. [URL: https://www.nhs.uk/medicines/nefopam/common-questions-about-nefopam/]

- Puech, A. J., et al. (2004). Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents. Brain Research, 1013(2), 249–255. [URL: https://pubmed.ncbi.nlm.nih.gov/15207590/]

- Lefevre-Borg, F., et al. (1998). Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels. Neuropharmacology, 37(2), 225–232. [URL: https://pubmed.ncbi.nlm.nih.gov/9681938/]

- Tiglis, M., et al. (2018). Nefopam and its Role in Modulating Acute and Chronic Pain. REV.CHIM.(Bucharest), 69(10), 2877-2880. [URL: https://www.researchgate.

- Screening Methods for Analgesic Agents - Pharmacognosy - Pharmacy 180. [URL: https://pharma180.com/screening-methods-for-analgesic-agents/]

- Synthetic Analgesics Diphenylpropylamines Paul AJ Janssen - UTN. [URL: https://utn.edu.mx/sinteticos-analgesicos-difenilpropilaminas-paul-aj-janssen/]

- LABORATORY MODELS FOR SCREENING ANALGESICS | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/LABORATORY-MODELS-FOR-SCREENING-ANALGESICS-Berge/0d8e2b8f8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e]

- Screening Methods of Analgesics Agents... | PDF - Slideshare. [URL: https://www.slideshare.net/mobile/abhishekvyas2/screening-methods-of-analgesics-agents]

- N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 - Smolecule. (2024). [URL: https://www.smolecule.com/cas-29768-15-8-n-methyl-3-3-diphenyl-propylamine-hydrochloride.html]

- Dąbrowski, M., et al. (2025). Synthetic strategies toward nefopam: a short review. Arkat USA. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2025/1/202512420/]

- Dąbrowski, M., et al. (2025). Synthetic strategies toward nefopam: a short review. ResearchGate. [URL: https://www.researchgate.

- Analgesic screening methods | PPTX - Slideshare. [URL: https://www.slideshare.net/slideshow/analgesic-screening-methods/251347629]

- Li, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239–17258. [URL: https://pubmed.ncbi.nlm.nih.gov/34796791/]

- Frouni, I., et al. (2022). Monoamine Reuptake Inhibitors in Parkinson's Disease. Parkinson's Disease, 2022, 1–28. [URL: https://core.ac.uk/display/555890737]

- Urbani, P., et al. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Molecules, 13(4), 749–761. [URL: https://pubmed.ncbi.nlm.nih.gov/18463576/]

- Nefopam | C17H19NO | CID 4450 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Nefopam]

- This compound suppliers UK. [URL: https://www.chem-inc.com/n-methyl-3-3-diphenylpropylamine-uk]

- Process for preparing this compound - Google Patents. [URL: https://patents.google.

- de Castro Barbosa, M. L., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 20(12), 22164–22184. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273415/]

- Kim, H. J., et al. (2009). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Synapse, 63(10), 889–897. [URL: https://pubmed.ncbi.nlm.nih.gov/19533669/]

- N-Methyl-PPPA - Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Methyl-PPPA]

- 3,3-Diphenylpropylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/3,3-Diphenylpropylamine]

- This compound - ChemBK. (2024). [URL: https://www.chembk.com/en/chem/N-methyl-3%2C3-diphenylpropylamine]

- Monoamine reuptake inhibitors: Highlights of recent research developments. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1000889X]

- Kim, H. J., et al. (2009). N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. Synapse, 63(10), 889–897. [URL: https://www.researchgate.net/publication/26590823_N-Methyl_Amine-substituted_Fluoxetine_Derivatives_New_Dopamine_Transporter_Inhibitors]

- Singh, S., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 119–122. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3401673/]

- Nefopam Hydrochloride | C17H20ClNO | CID 155290 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Nefopam-hydrochloride]

- Madsen, U., et al. (1995). Heteroaryl analogues of AMPA. Synthesis and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 38(22), 4367–4377. [URL: https://pubmed.ncbi.nlm.nih.gov/7473556/]

Sources

- 1. This compound suppliers UK [ukchemicalsuppliers.co.uk]

- 2. Nefopam - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]

- 4. Use of nefopam for chronic pain – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]

- 5. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pharmacy180.com [pharmacy180.com]

- 15. Common questions about nefopam - NHS [nhs.uk]

- 16. files01.core.ac.uk [files01.core.ac.uk]

N-Methyl-3,3-diphenylpropylamine mechanism of action in CNS

An In-Depth Technical Guide to Elucidating the CNS Mechanism of Action of N-Methyl-3,3-diphenylpropylamine

Abstract

This compound is a synthetic compound with a structural backbone suggestive of psychoactive potential within the central nervous system (CNS). While direct research on this specific molecule is limited, its core 3,3-diphenylpropylamine structure is shared by a class of compounds known to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This guide provides a comprehensive framework for the systematic investigation of this compound's mechanism of action. It is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial in vitro screening to in vivo validation. The methodologies described herein are grounded in established pharmacological principles and are designed to produce a robust and translatable dataset for understanding the neuropharmacological profile of this compound.

Introduction and Structural Hypothesis

This compound is a tertiary amine featuring a diphenylpropyl scaffold. This chemical motif is notably present in a variety of CNS-active agents, including certain atypical dopamine reuptake inhibitors. The presence of the N-methyl group and the diphenyl moiety suggests a high likelihood of interaction with monoamine transporters, which are critical regulators of synaptic neurotransmission.

Our primary working hypothesis is that this compound functions as a monoamine reuptake inhibitor, with a potential selectivity profile for DAT, NET, and/or SERT. This action would lead to an increase in the synaptic concentration of these neurotransmitters, thereby exerting a stimulant or mood-altering effect. The subsequent sections of this guide detail the experimental cascade required to rigorously test this hypothesis.

In Vitro Characterization: Transporter Binding and Function

The initial phase of investigation focuses on quantifying the direct interaction of this compound with its putative molecular targets in a controlled, cell-free or cell-based environment.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. These assays utilize a radiolabeled ligand with known high affinity for the target to quantify the displacement by the unlabeled test compound.

Experimental Protocol: Radioligand Binding Assay for DAT, NET, and SERT

-

Preparation of Synaptosomes: Homogenize brain tissue (e.g., rodent striatum for DAT, hippocampus for SERT, and cortex for NET) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are then resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, combine the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium to be reached.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound for each transporter. A lower Ki value indicates a higher binding affinity.

Table 1: Hypothetical Binding Affinity Profile for this compound

| Target | Radioligand | Ki (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 50 |

| Norepinephrine Transporter (NET) | [³H]nisoxetine | 150 |

| Serotonin Transporter (SERT) | [³H]citalopram | 800 |

This table presents hypothetical data for illustrative purposes.

Neurotransmitter Uptake Assays

While binding assays measure affinity, neurotransmitter uptake assays measure the functional consequence of that binding – the inhibition of neurotransmitter transport.

Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay

-

Synaptosome Preparation: Prepare synaptosomes as described in the binding assay protocol.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake reaction.

-

Incubation: Incubate for a short period at 37°C.

-

Termination of Uptake: Terminate the reaction by rapid filtration, similar to the binding assay.

-

Scintillation Counting and Data Analysis: Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes and calculate the IC50 value (the concentration of the compound that inhibits 50% of the uptake).

Diagram 1: Workflow for In Vitro Characterization

Caption: Workflow for in vitro binding and uptake assays.

In Vivo Confirmation: Neurochemical and Behavioral Effects

Following in vitro characterization, it is crucial to assess the effects of this compound in a living organism to understand its integrated physiological and behavioral consequences.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the levels of neurotransmitters in specific brain regions of awake, freely moving animals. This allows for a direct assessment of the impact of this compound on synaptic neurotransmitter concentrations.

Experimental Protocol: In Vivo Microdialysis in Rodents

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., the nucleus accumbens for dopamine).

-

Recovery: The animal is allowed to recover from surgery.

-

Baseline Collection: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline samples of the dialysate are collected.

-

Drug Administration: this compound is administered (e.g., via intraperitoneal injection).

-

Post-treatment Collection: Dialysate samples are continuously collected at regular intervals.

-

Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The post-treatment neurotransmitter levels are expressed as a percentage of the baseline levels.

Behavioral Pharmacology

Behavioral assays in rodents are used to characterize the functional output of the neurochemical changes induced by this compound.

-

Locomotor Activity: Increased locomotor activity is a hallmark of psychostimulant drugs that enhance dopamine signaling. Animals are placed in an open-field arena equipped with infrared beams to track their movement after drug administration.

-

Drug Discrimination: This assay assesses the subjective effects of a drug. Animals are trained to press one of two levers to receive a reward, depending on whether they have been administered a known psychostimulant (e.g., cocaine) or saline. The lever they choose after being given this compound indicates whether it has similar subjective effects to the training drug.

Diagram 2: Proposed Signaling Pathway

Caption: Proposed mechanism of action of this compound.

Conclusion

The systematic approach outlined in this guide, progressing from in vitro binding and functional assays to in vivo neurochemical and behavioral studies, provides a robust framework for elucidating the CNS mechanism of action of this compound. Based on its structural characteristics, it is hypothesized that this compound will exhibit activity as a monoamine reuptake inhibitor. The successful execution of these experiments will not only test this hypothesis but also provide a detailed pharmacological profile, which is essential for understanding its potential therapeutic or abuse liability. This comprehensive characterization is a critical step in the translation of basic neuropharmacological findings to clinical and regulatory contexts.

References

- Title: Principles of Radioligand Binding Assays Source: In Basic and Clinical Pharmacology URL:[Link]

- Title: In Vivo Microdialysis of Neurotransmitters Source:N

- Title: The Use of Locomotor Activity as a Behavioral Endpoint in Preclinical Safety Pharmacology Studies Source:Journal of Pharmacological and Toxicological Methods URL:[Link]

- Title: Drug Discrimination in Animals Source: In Methods of Behavior Analysis in Neuroscience URL:[Link]

A Spectroscopic Guide to N-Methyl-3,3-diphenylpropylamine: Elucidating Molecular Structure Through NMR, IR, and MS Data

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3,3-diphenylpropylamine is a secondary amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmacologically active molecules. Its structural elucidation is a critical step in ensuring the purity and identity of synthesized materials, a cornerstone of chemical research and drug development. This guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the theoretical underpinnings of each technique and meticulously interpreting the spectral data, this document aims to serve as an authoritative resource for scientists engaged in the characterization of this and similar molecules.

The structural integrity of a molecule is paramount in the pharmaceutical sciences, where even minor impurities can have significant biological consequences. Spectroscopic methods provide a non-destructive and highly informative means of verifying molecular structure. This guide will not only present the data but also explain the rationale behind the experimental choices and the logic of spectral interpretation, empowering researchers to confidently identify and characterize this compound.

The Molecular Blueprint: Structure of this compound

Before delving into the spectroscopic data, it is essential to visualize the molecule's structure. This compound consists of a propyl chain with two phenyl groups attached to the third carbon and a methylamino group at the first carbon.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Proton and Carbon Environments

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integration of the signals, one can deduce the connectivity of atoms and the electronic environment of the nuclei.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Sample Preparation: A standard protocol for preparing an NMR sample of an amine like this compound involves dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal that would otherwise obscure the analyte's signals. The solution should be filtered to remove any particulate matter that could degrade the spectral resolution.

Instrumentation and Parameters: High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a greater number of scans and often a higher concentration of the sample are required.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound hydrochloride in CDCl₃ at 400 MHz displays distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.64 | broad | 2H | N-H₂⁺ (amine salt) |

| 7.18 - 7.29 | multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| 4.08 | triplet | 1H | CH (methine) |

| 2.83 | multiplet | 2H | CH₂ |

| 2.64 | multiplet | 2H | CH₂ |

| 2.54 | doublet | 3H | N-CH₃ |

Table 1: ¹H NMR data for this compound hydrochloride in CDCl₃.[1]

Interpretation:

-

Aromatic Protons (7.18 - 7.29 ppm): The complex multiplet in this region, integrating to 10 protons, is characteristic of the two phenyl groups. The overlapping signals arise from the slightly different electronic environments of the ortho, meta, and para protons.

-

Methine Proton (4.08 ppm): The triplet signal corresponds to the single proton on the carbon atom bonded to the two phenyl groups. The triplet multiplicity indicates coupling to the adjacent methylene (CH₂) group.

-

Methylene Protons (2.83 and 2.64 ppm): These multiplets represent the two methylene groups of the propyl chain. Their distinct chemical shifts are due to their different proximities to the electron-withdrawing phenyl and amino groups.

-

N-Methyl Protons (2.54 ppm): The doublet signal integrating to three protons is a clear indication of the methyl group attached to the nitrogen atom. The doublet splitting arises from coupling with the proton on the nitrogen.

-

Amine Protons (9.64 ppm): The broad signal at a downfield chemical shift is characteristic of the acidic protons of the ammonium salt. The broadness is a result of chemical exchange and quadrupolar relaxation of the nitrogen atom.

¹³C NMR Spectral Data and Interpretation

While an experimental ¹³C NMR spectrum for this compound was not directly available, the spectrum of the closely related primary amine, 3,3-diphenylpropylamine, provides valuable insight into the expected chemical shifts for the carbon skeleton. The presence of the N-methyl group in the target molecule will primarily affect the chemical shifts of the carbons closest to the nitrogen atom.

Expected Chemical Shifts for this compound: Based on the known effects of N-methylation and the data for 3,3-diphenylpropylamine, the following are the anticipated ¹³C NMR chemical shifts:

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| Quaternary Phenyl Carbons | ~145 |

| Aromatic CH Carbons | ~126-129 |

| Methine Carbon (C3) | ~49 |

| Methylene Carbon (C2) | ~35 |

| Methylene Carbon (C1) | ~48-52 |

| N-Methyl Carbon | ~34-38 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Causality of Chemical Shifts:

-

The aromatic carbons resonate in the typical downfield region of 120-150 ppm.

-

The methine carbon (C3) , attached to two phenyl groups, is significantly deshielded.

-

The methylene carbons (C1 and C2) will have distinct chemical shifts due to the influence of the nitrogen and the diphenylmethyl group, respectively.

-

The N-methyl carbon is expected to appear in the range of 34-38 ppm, a characteristic region for methyl groups attached to nitrogen.

Infrared (IR) Spectroscopy: Identifying Functional Groups through Vibrational Frequencies

IR spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are characteristic of specific functional groups, making IR spectroscopy an excellent tool for qualitative analysis.

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining the IR spectrum of a liquid sample like this compound is to place a thin film of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used, where the sample is placed directly onto a crystal surface. A background spectrum is first recorded and then subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3500 | N-H stretch | Secondary amine |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2800-3000 | C-H stretch | Aliphatic |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic ring |

| ~1150-1250 | C-N stretch | Amine |

| ~690-770 | C-H out-of-plane bend | Monosubstituted benzene |

Table 3: Predicted characteristic IR absorption frequencies for this compound.

Interpretation of Key Bands:

-

N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹ is a hallmark of a secondary amine. Its presence would confirm the N-H bond.

-

Aromatic C-H Stretch: Sharp bands just above 3000 cm⁻¹ indicate the presence of C-H bonds on the phenyl rings.

-

Aliphatic C-H Stretch: Stronger bands just below 3000 cm⁻¹ are due to the C-H bonds of the propyl and methyl groups.

-